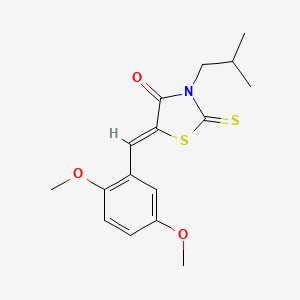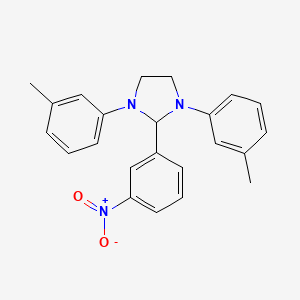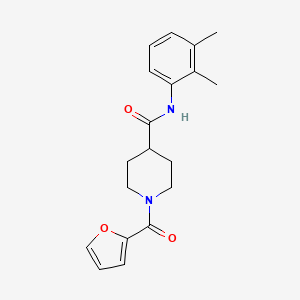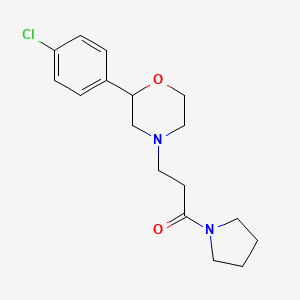
5-(2,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DIBO, and it has been synthesized using different methods. The purpose of
作用機序
The mechanism of action of 5-(2,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that DIBO exerts its biological effects by inhibiting the activity of certain enzymes and proteins. For example, DIBO has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, DIBO has been shown to inhibit the replication of viruses by interfering with the function of viral proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, DIBO has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, DIBO has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Moreover, DIBO has been shown to inhibit the replication of viruses by interfering with the function of viral proteins.
実験室実験の利点と制限
The use of 5-(2,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments has several advantages and limitations. One of the main advantages is its potent biological activity, which makes it an attractive compound for studying its effects on various biological systems. Additionally, DIBO is relatively easy to synthesize, and it can be obtained in high yields. However, one of the main limitations of DIBO is its low solubility in water, which can make it difficult to use in certain experiments. Moreover, DIBO can be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of 5-(2,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one. One of the main directions is the further investigation of its anti-inflammatory, anticancer, and antiviral activities. Additionally, future studies can focus on the development of new synthetic methods for DIBO and its derivatives. Moreover, the use of DIBO in combination with other compounds can be explored to enhance its biological activity. Finally, the study of DIBO's mechanism of action can be further investigated to better understand its effects on various biological systems.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DIBO can be achieved using different methods, and it exhibits potent anti-inflammatory, anticancer, and antiviral activities. The mechanism of action of DIBO is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and proteins. The use of DIBO in lab experiments has several advantages and limitations, and there are several future directions for its study. Overall, this compound is a promising compound for the development of new drugs and therapies.
合成法
The synthesis of 5-(2,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been reported using different methods. One of the most commonly used methods is the reaction of 2,5-dimethoxybenzaldehyde with isobutylamine in the presence of thiosemicarbazide. The resulting product is then treated with acetic anhydride to obtain this compound. Other methods involve the use of different reagents and solvents, but the overall process is similar.
科学的研究の応用
5-(2,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various fields of scientific research. One of the most significant applications is in the area of medicinal chemistry, where this compound has been tested for its anti-inflammatory, anticancer, and antiviral activities. Studies have shown that DIBO exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, DIBO has been shown to inhibit the growth of cancer cells and prevent the replication of viruses.
特性
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-10(2)9-17-15(18)14(22-16(17)21)8-11-7-12(19-3)5-6-13(11)20-4/h5-8,10H,9H2,1-4H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWIQHPIOKFNBO-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5307228.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5307232.png)

![(4aS*,8aR*)-6-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5307254.png)

![N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine](/img/structure/B5307267.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5307269.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-4-piperidinecarboxamide](/img/structure/B5307270.png)
![7-acetyl-N-[2-(ethylthio)ethyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5307277.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5307278.png)

![2-({3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5307304.png)
![2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5307308.png)